molecular formula C9H9NO B018844 3-Hydroxy-3-phenylpropanenitrile CAS No. 17190-29-3

3-Hydroxy-3-phenylpropanenitrile

Cat. No. B018844
CAS RN: 17190-29-3
M. Wt: 147.17 g/mol
InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05136079

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.ClCCCl.[C-:14]#[N:15].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:3]1([CH:2]([OH:9])[CH2:1][C:14]#[N:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
596 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
267 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of heating
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
worked up extracting with methylene chloride

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05136079

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.ClCCCl.[C-:14]#[N:15].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:3]1([CH:2]([OH:9])[CH2:1][C:14]#[N:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
596 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
267 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of heating
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
worked up extracting with methylene chloride

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05136079

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.ClCCCl.[C-:14]#[N:15].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:3]1([CH:2]([OH:9])[CH2:1][C:14]#[N:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
596 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
267 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of heating
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
worked up extracting with methylene chloride

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.